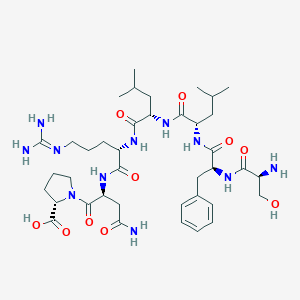

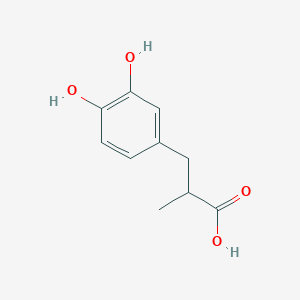

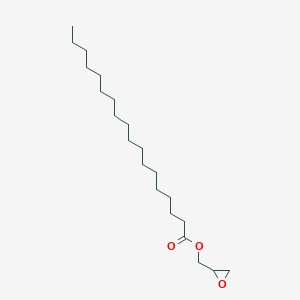

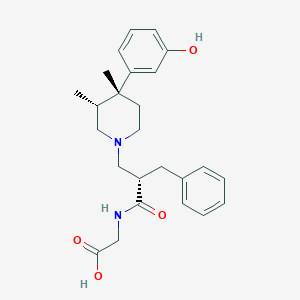

![molecular formula C15H18ClNO2 B130689 (1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate CAS No. 146725-33-9](/img/structure/B130689.png)

(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate

Übersicht

Beschreibung

(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. This compound, also known as MCC, is a bicyclic ester that belongs to the class of tropane alkaloids. MCC has shown promising results in preclinical studies as a potential therapeutic agent for various diseases.

Wirkmechanismus

(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate acts on the central nervous system by inhibiting the reuptake of dopamine and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which results in increased neurotransmission. (1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate also binds to the mu-opioid receptor, which leads to a reduction in pain perception.

Biochemische Und Physiologische Effekte

(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate has been found to have several biochemical and physiological effects. It has been shown to increase locomotor activity and induce hyperthermia in rodents. (1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate has also been found to increase the release of dopamine and norepinephrine in the brain, which leads to increased alertness and attention. (1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate has also been shown to have analgesic effects, which makes it a potential therapeutic agent for the treatment of pain.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using (1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate in lab experiments is its high potency and selectivity for the dopamine transporter and mu-opioid receptor. This makes it an ideal compound for studying the pharmacology of these targets. However, one of the limitations of using (1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate in lab experiments is its high cost and limited availability.

Zukünftige Richtungen

There are several future directions for the research on (1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate. One potential direction is to study its potential as a therapeutic agent for the treatment of Parkinson's disease and other dopamine-related disorders. Another potential direction is to investigate its potential as an analgesic. Additionally, the synthesis of (1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate analogs with improved pharmacological properties could also be an area of future research.

Synthesemethoden

The synthesis of (1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate involves the reaction of tropinone with 4-chlorobenzoyl chloride in the presence of methyl magnesium bromide. The resulting product is then treated with a catalytic amount of palladium on carbon in the presence of hydrogen to obtain (1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate. This method has been reported to yield (1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate in high purity and yield.

Wissenschaftliche Forschungsanwendungen

(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate has been extensively studied for its potential applications in the treatment of various diseases. It has been found to have significant activity as an inhibitor of the dopamine transporter, which makes it a potential therapeutic agent for the treatment of Parkinson's disease and other dopamine-related disorders. (1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate has also been found to have potential as an analgesic, as it has been shown to bind to the mu-opioid receptor with high affinity.

Eigenschaften

IUPAC Name |

methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO2/c1-19-15(18)14-12(8-11-6-7-13(14)17-11)9-2-4-10(16)5-3-9/h2-5,11-14,17H,6-8H2,1H3/t11-,12+,13+,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRQICMQRAXJOCP-DGAVXFQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2CCC(N2)CC1C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H]2CC[C@H](N2)C[C@@H]1C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90433500 | |

| Record name | Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |

CAS RN |

146725-33-9 | |

| Record name | Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.